molecular formula C8H15NO2 B11772557 (3S,5S)-Methyl 5-methylpiperidine-3-carboxylate CAS No. 1155662-43-3

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate

Cat. No.: B11772557
CAS No.: 1155662-43-3
M. Wt: 157.21 g/mol
InChI Key: HJPYJRXRHXOATI-BQBZGAKWSA-N
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Description

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are widely used in drug design due to their biological activity and ability to interact with various molecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-Methyl 5-methylpiperidine-3-carboxylate typically involves the alkylation of lithiated intermediates followed by reduction and rearrangement steps. One efficient method starts with D-pyroglutaminol, which undergoes a series of reactions including alkylation with methyl iodide, reduction, and rearrangement to form the desired piperidine derivative .

Industrial Production Methods

Industrial production of piperidine derivatives often employs catalytic hydrogenation, cyclization, and multicomponent reactions. These methods are designed to be cost-effective and scalable, ensuring the availability of these compounds for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction typically yields amines or alcohols .

Scientific Research Applications

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the design of new drugs.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of (3S,5S)-Methyl 5-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various fields .

Properties

CAS No.

1155662-43-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (3S,5S)-5-methylpiperidine-3-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

HJPYJRXRHXOATI-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CNC1)C(=O)OC

Canonical SMILES

CC1CC(CNC1)C(=O)OC

Origin of Product

United States

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